Quinoline-5,8-dithiol
Description
Structure
3D Structure
Properties
CAS No. |
39103-20-3 |
|---|---|
Molecular Formula |
C9H7NS2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
quinoline-5,8-dithiol |
InChI |
InChI=1S/C9H7NS2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H |
InChI Key |
XVLHZKCBHCASPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,8-dithiol typically involves the introduction of thiol groups into a pre-formed quinoline ring. One common method is the reaction of quinoline derivatives with thiolating agents under controlled conditions. For example, quinoline can be reacted with thiourea and hydrogen peroxide to introduce thiol groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5,8-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form quinoline-5,8-dithiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dithiolates.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
Biological Activities
Quinoline-5,8-dithiol exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of research include:
1.1 Anticancer Activity
- Mechanism : this compound has been studied for its ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and the regulation of apoptotic proteins such as Bcl-2 and Bax .
- Case Study : A study demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines, including HeLa and KB-vin cells. Compounds with specific substitutions at the C6 or C7 positions exhibited enhanced cytotoxicity, particularly those that were NQO1-dependent .
1.2 Antimicrobial Properties
- Mechanism : The compound has shown efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways .
- Case Study : Research indicated that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
1.3 Antiviral Activity
- This compound has also been explored for its antiviral properties, particularly against viruses that cause severe human diseases. The mechanisms typically involve interference with viral replication processes.
Material Science Applications
In addition to its biological applications, this compound is being investigated for its role in material science:
2.1 Organic Light Emitting Diodes (OLEDs)
- The compound's unique electronic properties make it suitable for use in OLEDs. Its ability to act as an electron transport material enhances device performance .
2.2 Photovoltaic Cells
- Quinoline derivatives have been utilized in the development of photovoltaic cells due to their light absorption characteristics and charge transport capabilities .
Data Tables
The following tables summarize key findings related to the biological activities and material applications of this compound.
Table 2: Material Applications
Mechanism of Action
The mechanism of action of quinoline-5,8-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The thiol groups can form covalent bonds with metal ions and other electrophilic centers, making this compound a versatile compound in biochemical applications .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
| Compound Type | Substituents | Key Bioactivity | Mechanism |
|---|---|---|---|
| 6,7-Bis(alkylthio) | -S-R | Antitumor, antibacterial | ROS generation, DNA cleavage |
| 6,7-Bis(alkylamino) | -NH-R | NQO1 inhibition | Enzyme binding, H-bonding |
| Styrylquinoline | Styryl | Antiproliferative | DNA intercalation |
| 1,4-Naphthoquinone | None | Moderate redox activity | General quinone redox cycling |
Table 2: Enzymatic Selectivity
| Compound | Target Enzyme | IC50 (μM) | Selectivity Notes |
|---|---|---|---|
| 6,7-Bis(thioethyl) | NQO1 | 0.45 | Superior to naphthoquinones |
| 6-Amino derivative | Plasmodial GR | 0.89 | High parasite enzyme specificity |
| 1,4-Naphthoquinone | NQO1 | 2.3 | Lower activity |
Research Findings and Contradictions
- Synthetic Efficiency: The addition/oxidation method for 6,7-bis(alkylthio/amino) derivatives (e.g., 38% yield for 6c ) outperforms traditional displacement reactions, enabling scalable production .
- Bioactivity Contradictions: Styrylquinolines show variable efficacy—active against leukemia but ineffective in neuroepithelioma—highlighting cell-type specificity .
- Electronic Effects: Thiol/amino substituents enhance electron deficiency, improving redox activity, while methoxy groups diminish it .
Biological Activity
Quinoline-5,8-dithiol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antimalarial properties. The following sections will provide an overview of research findings, case studies, and a data table summarizing key studies.
Overview of this compound
This compound is a derivative of quinoline characterized by the presence of two thiol groups at the 5 and 8 positions. This structural feature is crucial for its biological activity, influencing its interaction with various molecular targets. Research has shown that compounds with the 5,8-quinolinedione moiety exhibit significant pharmacological effects due to their ability to form reactive radicals in vivo and interact with enzymes such as NADPH-quinone oxidoreductase (NQO1) .
Anticancer Activity
This compound has demonstrated promising anticancer properties across various cancer cell lines. A study by Ling et al. reported that derivatives of 5,8-quinolinedione exhibited IC50 values ranging from 0.59 to 1.52 µM against both drug-sensitive and multidrug-resistant cancer cell lines . The mechanism of action involves inducing apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bax, alongside mitochondrial dysfunction .
Case Study: Anticancer Efficacy
A comprehensive review highlighted the antiproliferative effects of Quinoline-5,8-diones, noting their effectiveness against multiple cancer types including melanoma and breast cancer. For instance, derivatives tested against MDA-MB-231 breast cancer cells showed enhanced activity with specific substitutions at the C-6 position .
Antibacterial Activity
This compound exhibits notable antibacterial properties against various pathogenic bacteria. In a comparative study, derivatives were tested against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 | |
| This compound | Klebsiella pneumoniae | 25 |
Antifungal Activity
The antifungal potential of this compound has also been explored. Compounds derived from this scaffold have shown effective inhibition against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways .
Antimalarial Activity
Research indicates that this compound derivatives possess antimalarial activity. The quinoline scaffold is known for its historical use in malaria treatment; however, specific studies focusing on this compound are still emerging. Preliminary results suggest that these compounds may inhibit the growth of Plasmodium falciparum, although further studies are needed to confirm efficacy and mechanism .
Q & A
Q. What are the standard safety protocols for handling Quinoline-5,8-dithiol in laboratory settings?
- Methodological Answer : this compound and its derivatives require strict safety measures due to their reactivity and potential hazards. Key protocols include:
- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a well-ventilated fume hood to prevent inhalation of dust or vapors .
- Avoid contact with oxidizing agents, as incompatible reactions may generate hazardous byproducts (e.g., carbon or nitrogen oxides) .
- Store in a cool, dry environment, segregated from incompatible substances, and label containers clearly to prevent accidental misuse .
Q. What synthetic routes are commonly employed to prepare this compound derivatives?
- Methodological Answer : The core quinoline-5,8-dione intermediate is typically synthesized via oxidation of 5- or 8-quinolinol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in a solvent system of acetonitrile and water . Subsequent nucleophilic addition of thiols or amines to the dione occurs at the C-6 and C-7 positions, followed by oxidation with NaIO₄ to yield bis-substituted derivatives. This method avoids reliance on leaving groups, simplifying purification .
Q. How is the purity and structural integrity of this compound derivatives verified?
- Methodological Answer : Characterization involves a combination of analytical techniques:
- 1H/13C NMR spectroscopy : Confirms regioselectivity of substituents and detects hydrogen bonding effects (e.g., downfield shifts for carbonyl groups) .
- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns .
- Melting point analysis : Ensures consistency with literature values for known derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic addition to Quinoline-5,8-dione be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electronic effects : The nitrogen atom in the quinoline ring donates electron density to the adjacent C-6 position, favoring nucleophilic attack there first .
- Steric hindrance : Bulky substituents (e.g., branched alkylthiols) block secondary addition at C-7, yielding mono-substituted products. Smaller nucleophiles (e.g., methylamine) allow bis-substitution via Michael addition .
- Conformational locking : Hydrogen bonding between substituents and the 8-position carbonyl can stabilize intermediates, directing addition to specific sites .
Q. What strategies are effective in optimizing reaction yields for bis-substituted derivatives?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize intermediates .
- Stoichiometric control : Excess nucleophile (1.5–2.0 equivalents) ensures complete bis-substitution, while limiting reagent waste .
- Temperature modulation : Reactions conducted at 0–25°C minimize side reactions (e.g., over-oxidation) .
- Oxidant choice : NaIO₄ is preferred over harsher oxidants to preserve the quinoid structure .
Q. How do electronic and steric factors influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (EWGs) : Substituents like nitro or chloro at C-6/C-7 enhance DNA intercalation and antitumor activity by increasing electrophilicity .
- Bulkier substituents : Pyrrolidine or piperidine groups improve selectivity for enzymes like NAD(P)H:quinone oxidoreductase (NQO1), a target in bioreductive cancer therapy .
- Hydrogen-bonding motifs : Amide or methoxy groups at distal positions improve solubility and pharmacokinetic profiles .
Q. How should researchers resolve contradictions in reported biological efficacy data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in experimental design:
- Standardize assay conditions : Use consistent cell lines (e.g., MT-4 for cytotoxicity) and control for NQO1 expression levels, which modulate bioreductive activation .
- Validate purity : Impurities from incomplete oxidation (e.g., residual quinolinol) may skew bioactivity results .
- Cross-reference synthetic methods : Compare outcomes from alternative routes (e.g., PIFA vs. other oxidants) to isolate method-specific artifacts .
Experimental Design & Data Analysis
Q. What frameworks are recommended for designing studies on this compound’s pharmacological mechanisms?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) before advancing to costly in vivo models .
- Novelty : Explore understudied targets (e.g., plasmodial thioredoxin reductase for antimalarial applications) .
- Ethics : Adhere to institutional guidelines for cytotoxic compound handling and disposal .
Q. How can researchers ensure reproducibility when documenting synthetic procedures?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) :
- Detailed experimental sections : Include exact molar ratios, solvent grades, and reaction timelines .
- Supplementary data : Provide NMR spectra, HRMS data, and chromatograms in supporting information .
- Negative results : Report failed conditions (e.g., incompatible solvents or oxidants) to guide future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
